1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid
Description
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a spirocyclic compound featuring a bicyclo[2.2]pentane core, a tert-butoxycarbonyl (Boc)-protected amino group, and a carboxylic acid moiety. The spiro[2.2]pentane system introduces significant strain and conformational rigidity, which can enhance binding selectivity in medicinal chemistry applications. The Boc group serves as a protective moiety for the amine, improving stability during synthetic processes .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]spiro[2.2]pentane-2-carboxylic acid |
InChI |
InChI=1S/C11H17NO4/c1-9(2,3)16-8(15)12-11(7(13)14)6-10(11)4-5-10/h4-6H2,1-3H3,(H,12,15)(H,13,14) |
InChI Key |
MUOSPDMHLGCSSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC12CC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid typically involves the following steps:
Formation of the Spiro[2.2]pentane Core: The spiro[2.2]pentane core can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of the BOC Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The BOC-protected amine can participate in nucleophilic substitution reactions.
Deprotection Reactions: The BOC group can be removed under acidic conditions, such as treatment with trifluoroacetic acid in dichloromethane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles under basic conditions.
Deprotection Reactions: Trifluoroacetic acid, hydrochloric acid in methanol, or aluminum chloride can be used for deprotection.
Major Products Formed
Substitution Reactions: The major products are typically substituted spiro[2.2]pentane derivatives.
Deprotection Reactions: The major product is the free amine form of the compound.
Scientific Research Applications
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of biologically active molecules and peptides.
Medicine: Utilized in drug discovery and development for the synthesis of potential therapeutic agents.
Industry: Applied in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid primarily involves its role as a protecting group. The BOC group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The BOC group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Structural Differences and Functional Group Variations
Spiro[2.2]pentane Derivatives
- Parent Compound: Spiro[2.2]pentane-1-carboxylic acid (CAS: 17202-64-1) lacks the Boc-amino group. Its molecular weight (112.13 g/mol) is significantly lower than the target compound due to the absence of the Boc moiety. The spiro[2.2] system confers strain and rigidity, which are retained in the target compound .
Bicyclo[1.1.1]pentane Derivatives
- 3-({[(tert-Butoxy)carbonyl]amino}methyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: EN300-366887): This compound replaces the spiro[2.2] system with a bicyclo[1.1.1]pentane core. The Boc group is attached via a methylene linker, increasing steric bulk compared to the direct attachment in the target compound. Molecular weight: 241.29 g/mol .
- 3-(4-Chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid (CAS: 2252382-54-8): Features a lipophilic 4-chlorophenyl substituent instead of the Boc-amino group, enhancing hydrophobicity .
Cyclopentane Derivatives
- 1-{[(tert-Butoxy)carbonyl]amino}-3,3-difluorocyclopentane-1-carboxylic acid (CAS: 19740-31-9): A non-spiro cyclopentane derivative with geminal difluoro substituents, which increase electronegativity and metabolic stability. Molecular weight: 247.23 g/mol .
- 1-(((Tert-butoxycarbonyl)amino)methyl)cyclopentane-1-carboxylic acid (CAS: 204514-22-7): Contains a Boc-protected aminomethyl group. Molecular weight: 243.3 g/mol; pKa: 4.63 .
Bicyclo[2.1.0]pentane Derivatives
- rac-(1R,3R,4S)-3-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.1.0]pentane-1-carboxylic acid: Features a bicyclo[2.1.0] system, which introduces different strain dynamics compared to spiro[2.2]. Stereochemistry (rac- mixture) may influence biological activity .
Physical and Chemical Properties
- Steric Effects : The spiro[2.2] system in the target compound imposes greater steric hindrance than bicyclo[1.1.1] or cyclopentane derivatives.
- Solubility : Cyclopentane derivatives with polar groups (e.g., difluoro, carboxylic acid) may exhibit improved aqueous solubility compared to spiro/bicyclo analogs .
Biological Activity
1-{[(Tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid is a synthetic organic compound characterized by its unique spirocyclic structure. This compound has garnered interest in various fields, including chemistry and biology, due to its potential applications in drug design and enzyme interactions.
| Property | Value |
|---|---|
| CAS Number | 2703779-36-4 |
| Molecular Formula | C11H17NO4 |
| Molecular Weight | 227.3 g/mol |
| Boiling Point | 388.3 °C (predicted) |
| Density | 1.26 g/cm³ (predicted) |
| pKa | 4.14 |
The biological activity of this compound primarily involves its interaction with enzymes and receptors. The tert-butoxycarbonyl (Boc) protecting group is crucial for maintaining the stability of the amine functionality, allowing selective reactions that can influence biological systems.
Enzyme Interactions
Research indicates that the compound may interact with various enzymes, potentially acting as an inhibitor or modulator. For example, in studies involving tyrosinase models, compounds similar to this one have shown significant effects on enzyme kinetics, suggesting a role in modulating enzyme activity through binding interactions .
Study on Enzyme Inhibition
A study investigated the inhibition effects of spirocyclic compounds on tyrosinase, an enzyme involved in melanin production. The results indicated that derivatives of spiro[2.2]pentane structures could significantly inhibit enzyme activity, showcasing their potential as therapeutic agents in hyperpigmentation disorders .
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of spiro[2.2]pentane-1-carboxylic acid with Boc protecting groups under specific conditions (e.g., using dichloromethane and triethylamine) . Characterization techniques such as NMR spectroscopy have been employed to confirm the structure and purity of synthesized compounds.
Applications in Research
This compound serves as a valuable building block in chemical synthesis and biological research:
- Chemical Synthesis : Utilized as a precursor for creating more complex molecules.
- Biological Research : Employed in studies examining protein-ligand interactions and enzyme mechanisms.
- Pharmaceutical Development : Investigated for its potential therapeutic applications, particularly in drug design targeting specific biological pathways.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-{[(tert-butoxy)carbonyl]amino}spiro[2.2]pentane-1-carboxylic acid | Spirocyclic | Variation in substitution pattern |
| Spiro[2.2]pentane-1-carboxylic acid derivatives | Spirocyclic | Different functional groups affecting reactivity |
Q & A
Q. What is the primary role of the tert-butoxycarbonyl (Boc) group in this compound during organic synthesis?
The Boc group acts as a temporary protecting agent for the amine functionality, preventing unwanted side reactions (e.g., nucleophilic attack or oxidation) during multi-step syntheses. After the desired reaction steps, the Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to regenerate the free amine. This is critical in peptide synthesis or when constructing complex spirocyclic frameworks .
Q. How can researchers optimize the synthesis of this spirocyclic compound?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., dichloromethane, DMF) are often used to enhance solubility and reaction efficiency.
- Temperature control : Low temperatures (0–5°C) may minimize side reactions during Boc protection/deprotection steps.
- Catalysts : Coupling agents like HATU or DCC improve amide bond formation yields .
Reaction progress should be monitored via TLC or HPLC to ensure intermediate purity.
Q. What analytical methods are recommended for characterizing this compound?
- NMR spectroscopy : To confirm spirocyclic structure and Boc group integrity (e.g., tert-butyl protons at ~1.4 ppm in H NMR).
- Mass spectrometry (MS) : For molecular weight validation.
- HPLC : To assess purity, especially if the compound is intended for biological studies.
Note: Physical properties (melting point, solubility) are often empirically determined due to limited published data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for Boc-protected spirocyclic compounds?
Conflicting stability reports (e.g., thermal decomposition vs. acid lability) may arise from differences in experimental conditions (solvent, humidity, or impurities). To address this:
- Perform accelerated stability studies under controlled conditions (e.g., 40°C/75% RH for 4 weeks).
- Use spectroscopic methods (FTIR, C NMR) to track degradation products.
- Cross-reference with structurally analogous Boc-protected compounds (e.g., cyclopentane derivatives) to infer reactivity patterns .
Q. What strategies are effective for modifying the spiro[2.2]pentane core to enhance bioactivity?
- Ring functionalization : Introduce substituents (e.g., fluorine) at non-bridgehead positions to modulate lipophilicity and metabolic stability.
- Spiro ring expansion : Replace the pentane core with larger rings (e.g., spiro[3.3]heptane) to alter conformational flexibility.
- Hybrid scaffolds : Integrate the spirocyclic moiety into peptidomimetics or enzyme inhibitors via amide or ester linkages.
Reaction optimization (e.g., protecting group compatibility) must precede biological testing .
Q. How does the compound’s stability vary under physiological conditions?
- pH-dependent stability : The Boc group is labile under acidic conditions (e.g., lysosomal pH ~4.5), which may limit in vivo applications.
- Thermal stability : Conduct differential scanning calorimetry (DSC) to determine decomposition thresholds.
- Oxidative stability : Test susceptibility to ROS using radical initiators (e.g., AIBN) in aqueous/organic media .
Q. What experimental approaches validate its potential in enzyme inhibition studies?
- Kinetic assays : Measure IC values against target enzymes (e.g., proteases) using fluorogenic substrates.
- Molecular docking : Compare binding poses of the spirocyclic core with known inhibitors.
- Metabolic profiling : Use liver microsomes to assess susceptibility to cytochrome P450-mediated degradation .
Q. How can stereochemical integrity be maintained during synthesis?
- Chiral auxiliaries : Use enantiopure starting materials (e.g., L-amino acids) to control spiro center configuration.
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP complexes) for enantioselective cyclization.
- Chromatographic resolution : Separate diastereomers via chiral HPLC if racemization occurs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
